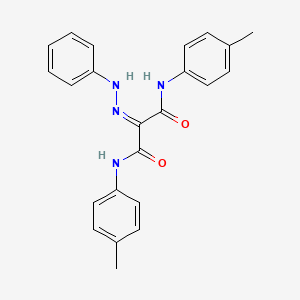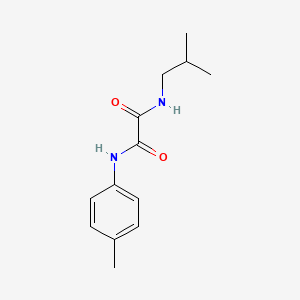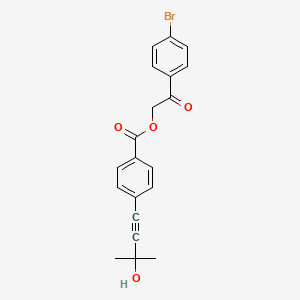
N,N'-bis(4-methylphenyl)-2-(phenylhydrazono)malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(4-methylphenyl)-2-(phenylhydrazono)malonamide, commonly referred to as BMM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BMM is a hydrazone derivative of malonamide that has shown promising results in biological and chemical studies.
Mecanismo De Acción
The mechanism of action of BMM is not fully understood. However, it is believed that BMM exhibits its anti-cancer properties by inducing apoptosis in cancer cells. BMM has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and repair. BMM also inhibits the activity of proteasome, which is responsible for the degradation of proteins in cells.
Biochemical and Physiological Effects
BMM has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that BMM inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. BMM has also been shown to inhibit the activity of proteasome, leading to the accumulation of misfolded proteins in cells. In addition, BMM has been shown to exhibit excellent chelating properties, making it an effective agent for the removal of heavy metals from contaminated water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMM has several advantages for lab experiments. It is relatively easy to synthesize, and the reaction conditions can be easily optimized to improve the yield. BMM is also stable under normal laboratory conditions, making it suitable for long-term storage. However, BMM has some limitations for lab experiments. It is toxic and requires careful handling. Moreover, BMM is not very soluble in water, which can limit its use in aqueous solutions.
Direcciones Futuras
The potential applications of BMM in scientific research are vast. Future studies should focus on exploring the anti-cancer properties of BMM in vivo. Additionally, BMM can be further modified to improve its solubility and reduce its toxicity. The use of BMM as a fluorescent probe for the detection of metal ions should also be explored further. Finally, BMM can be used as a chelating agent for the removal of heavy metals from contaminated soil, which can have significant environmental benefits.
Conclusion
In conclusion, BMM is a promising chemical compound that has shown potential applications in various scientific research areas. The synthesis of BMM is relatively simple, and it exhibits excellent anti-cancer properties, making it a potential candidate for cancer therapy. BMM can also be used as a chelating agent for the removal of heavy metals from contaminated water and soil. Future studies should focus on exploring the full potential of BMM in scientific research.
Métodos De Síntesis
The synthesis of BMM involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and malonamide in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of BMM. The yield of BMM can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
BMM has been extensively studied for its potential applications in various scientific research areas. It has been shown to exhibit excellent anti-cancer properties by inhibiting the growth of cancer cells. BMM has also been used as a chelating agent for the removal of heavy metals from contaminated water. Additionally, BMM has been explored for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N,N'-bis(4-methylphenyl)-2-(phenylhydrazinylidene)propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-8-12-18(13-9-16)24-22(28)21(27-26-20-6-4-3-5-7-20)23(29)25-19-14-10-17(2)11-15-19/h3-15,26H,1-2H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOFUIPXABOKQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine](/img/structure/B4998985.png)
![N-(3-methoxybenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinyl)propanamide](/img/structure/B4998987.png)

![N-{2-[2-(4-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4999006.png)
![4-fluoro-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4999013.png)
![1-[4-(2-ethylphenoxy)butyl]piperidine oxalate](/img/structure/B4999015.png)
![5-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-naphthamide](/img/structure/B4999025.png)
![methyl 3-[(4-bromobenzoyl)amino]-4-methylbenzoate](/img/structure/B4999026.png)
![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4999028.png)


![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![methyl 2-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B4999082.png)